Iobenguane
Description
Properties
Key on ui mechanism of action |
Iobenguane I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. It is rapidly cleared from systemic circulation and collected in adrenergically invervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes. |
|---|---|
CAS No. |
80663-95-2 |
Molecular Formula |
C16H22I2N6O4S |
Molecular Weight |
640.3 g/mol |
IUPAC Name |
2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i2*9-4; |
InChI Key |
XNACDNPGABUBFR-FKNPGSCZSA-N |
SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N |
Isomeric SMILES |
C1=CC(=CC(=C1)[123I])CN=C(N)N.C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |
Appearance |
Solid powder |
boiling_point |
100°C |
melting_point |
0°C |
Other CAS No. |
80663-95-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3-Iodo-(131I)benzyl)guanidine 123I Labeled 3-Iodobenzylguanidine 125I Labeled 3-Iodobenzylguanidine 3 Iodobenzylguanidine 3 Iodobenzylguanidine, 123I Labeled 3 Iodobenzylguanidine, 125I Labeled 3-Iodobenzylguanidine 3-Iodobenzylguanidine, 123I Labeled 3-Iodobenzylguanidine, 125I Labeled Iobenguane Iobenguane (131I) m Iodobenzylguanidine m-Iodobenzylguanidine meta Iodobenzylguanidine meta-Iodobenzylguanidine MIBG |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Iobenguane sulfate I-123 is synthesized by incorporating radioactive iodine-123 into the molecular structure of this compound. The process involves a cyclotron-produced radionuclide, iodine-123, which decays to tellurium-123 by electron capture . The synthesis typically involves the reaction of this compound with iodine-123 under controlled conditions to ensure the correct incorporation of the radioactive isotope .
Industrial Production Methods: The industrial production of this compound sulfate I-123 involves the preparation of a sterile solution containing this compound sulfate with a portion of the molecules labeled with radioactive iodine-123. The solution is then packaged in single-dose or multiple-dose containers that are adequately shielded to prevent radiation exposure . The production process also includes stringent quality control measures to ensure the radiochemical purity and radionuclidic purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Iobenguane sulfate I-123 primarily undergoes substitution reactions where the iodine-123 isotope is incorporated into the molecular structure of this compound .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound sulfate I-123 include this compound and iodine-123. The reaction conditions typically involve controlled temperature and pH to ensure the efficient incorporation of the radioactive isotope .
Major Products Formed: The major product formed from the synthesis of this compound sulfate I-123 is the radiolabeled compound itself, which is used for diagnostic imaging purposes .
Scientific Research Applications
Iobenguane sulfate I-123 has several scientific research applications, particularly in the fields of medicine and biology. It is used in the diagnostic imaging of adrenergically innervated tissues to detect metastatic pheochromocytoma or neuroblastoma . Additionally, it is used to assess the sympathetic innervation of the myocardium in patients with heart failure . The compound is also valuable in research studies involving the evaluation of adrenergic nerve function and the distribution of adrenergic receptors in various tissues .
Mechanism of Action
Iobenguane sulfate I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . Once inside the nerve terminals, it is rapidly cleared from systemic circulation and collected in adrenergically innervated tissues . This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes . The molecular targets of this compound sulfate I-123 include adrenergic nerve terminals and adrenergically innervated tissues .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Clinical Trial Outcomes for this compound in MPPG (Phase 2b)
| Endpoint | Result (%) |
|---|---|
| Primary (≥50% antihypertensive reduction) | 25% |
| Partial Response | 30% |
| Stable Disease | 68% |
| 12-Month Disease Control | 90% |
Table 2: Imaging Performance of ¹²³I-Iobenguane Formulations
| Parameter | High-Specific-Activity | Conventional |
|---|---|---|
| Heart-to-Mediastinum Ratio | 2.1 ± 0.3 | 1.6 ± 0.2 |
| Tumor Detection Sensitivity | 92% | 85% |
Biological Activity
Iobenguane, also known as meta-iodobenzylguanidine (MIBG), is a radiopharmaceutical compound primarily used in the diagnosis and treatment of neuroendocrine tumors, particularly pheochromocytoma and paraganglioma. Its biological activity is largely attributed to its structural similarity to norepinephrine, allowing it to be taken up by norepinephrine transporters in adrenergically innervated tissues. This article details the biological activity of this compound, including its pharmacokinetics, efficacy in clinical settings, and safety profiles based on diverse research findings.
Pharmacokinetics and Dosimetry
This compound's pharmacokinetics reveal significant insights into its distribution and retention in various tissues. A study involving a high-specific-activity formulation of 123I-iobenguane demonstrated that the organ distribution was similar to conventional formulations but with improved heart-to-mediastinum ratios, indicating enhanced imaging capabilities for cardiac conditions .
Key Dosimetry Findings
| Organ | Absorbed Dose (mSv/MBq) |
|---|---|
| Urinary Bladder Wall | 0.073 |
| Intestinal Walls | 0.031–0.071 |
| Salivary Glands | 0.064 |
| Thyroid | 0.055 |
| Kidneys | 0.028 |
| Effective Dose | 0.027 |
These findings indicate that the urinary bladder wall receives the highest dose, which is critical for understanding potential side effects during treatment .
Clinical Efficacy
This compound's primary clinical application is in the treatment of advanced pheochromocytoma and paraganglioma. A multicenter trial involving 74 patients demonstrated that 25% of evaluable patients achieved at least a 50% reduction in antihypertensive medication after treatment with this compound I-131 (Azedra) . Furthermore, tumor responses were observed in 22% of patients, highlighting its therapeutic potential.
Case Study Insights
In a pivotal study assessing the biomarker response to high-specific-activity I-131 MIBG, significant reductions in catecholamines and chromogranin A levels were noted post-treatment. Specifically:
- Total Plasma Free Metanephrines : Complete or partial response observed in 69% of patients.
- Serum Chromogranin A : Best response noted in 80% of patients.
These biomarkers correlate strongly with clinical outcomes, including blood pressure control and tumor response .
Safety Profile
The safety profile of this compound has been established through various clinical trials. In a phase 1 study involving healthy adults, no serious adverse events were reported, and any mild adverse effects were deemed unrelated to the drug . Furthermore, patients treated with this compound I-131 showed manageable side effects, primarily related to hematologic parameters and transient elevations in liver enzymes .
Q & A
Basic: What are the key pharmacokinetic properties of iobenguane (MIBG) that influence its diagnostic and therapeutic efficacy?
Answer:
this compound’s structural similarity to norepinephrine enables uptake via norepinephrine transporters (NETs), concentrating in adrenergic tissues and neuroendocrine tumors . Key properties include:
- Radiolabeling stability : Critical for imaging (e.g., -MIBG) and therapy (e.g., -MIBG). Stability impacts radiation dose delivery and imaging clarity .
- Biodistribution : Uptake in heart, lungs, and adrenal medulla necessitates dosimetric adjustments to minimize off-target effects .
- Metabolism : Hepatic metabolism and renal excretion affect clearance rates, requiring renal function monitoring in therapeutic protocols .
Table 1 : Key Pharmacokinetic Parameters of this compound
| Parameter | Diagnostic (-MIBG) | Therapeutic (-MIBG) |
|---|---|---|
| Half-life (biological) | 24–48 hours | 2–3 days |
| Peak uptake time | 24–72 hours | 48–96 hours |
| Critical organs | Thyroid, liver | Bone marrow, kidneys |
Advanced: How can researchers optimize experimental design to evaluate this compound’s therapeutic efficacy in metastatic pheochromocytoma?
Answer:
- Patient stratification : Include this compound scan-positive patients with unresectable/metastatic tumors to ensure homogeneity. Use RECIST 1.1 criteria for tumor response assessment .
- Dosimetric protocols : Administer 185–222 MBq (5–6 mCi) for >50 kg patients; adjust for pediatric cohorts (3.7 MBq/kg) to balance efficacy and toxicity .
- Control groups : Compare with cyclophosphamide-vincristine-dacarbazine (CVD) chemotherapy to assess survival benefits and adverse event profiles .
- Outcome metrics : Prioritize progression-free survival (PFS), overall survival (OS), and hematologic toxicity (e.g., lymphopenia, thrombocytopenia) .
Methodological Note : Preclinical models (e.g., xenografts) should replicate human NET expression patterns to validate targeting efficiency .
Basic: What imaging protocols enhance the diagnostic accuracy of 123I^{123}\text{I}123I-MIBG scans?
Answer:
- Image acquisition : Use SPECT/CT with low-energy high-resolution collimators 24–72 hours post-injection to maximize tumor-to-background contrast .
- Contrast enhancement : Apply adaptive histogram equalization (AHE) to improve CT image clarity, achieving higher PSNR (peak signal-to-noise ratio) and entropy values compared to standard HE .
- Artifact reduction : Administer potassium iodide (KI) to block thyroid uptake and reduce false positives .
Table 2 : Image Quality Metrics for AHE vs. HE in CT Scans
| Metric | AHE | HE |
|---|---|---|
| PSNR (dB) | 42.3 | 38.7 |
| Mean pixel value | 120.5 | 98.2 |
| Entropy | 7.8 | 6.4 |
Advanced: How should researchers address contradictions in clinical trial data for this compound therapy?
Answer:
- Data harmonization : Use meta-analysis to reconcile discrepancies in survival outcomes across small-sample trials (e.g., OS ranging 12–24 months in metastatic cases) .
- Confounding variables : Adjust for heterogeneity in tumor burden, prior therapies, and genetic mutations (e.g., SDHB mutations) using multivariate regression .
- Dosage variability : Standardize therapeutic doses (e.g., 18.5 GBq cumulative for -MIBG) to reduce outcome variability .
Case Study : Retrospective analysis of CVD vs. -MIBG trials showed conflicting PFS results (8 vs. 12 months); stratification by tumor grade resolved discrepancies .
Basic: What are the validated methods for quantifying this compound uptake in preclinical models?
Answer:
- Autoradiography : Quantify -MIBG uptake in tumor xenografts using phosphor imaging plates; normalize counts to muscle background .
- Biodistribution studies : Harvest organs 24–72 hours post-injection; measure radioactivity via gamma counters and express as %ID/g (percentage injected dose per gram) .
- NET expression correlation : Validate uptake levels with immunohistochemistry (IHC) for NETs and correlate with therapeutic response .
Advanced: How can researchers improve the reproducibility of this compound-based radiopharmaceutical synthesis?
Answer:
- Radiolabeling optimization : Use iodogen-coated tubes for labeling, achieving >95% radiochemical purity (RCP) via HPLC validation .
- Quality control : Implement USP <823> guidelines for sterility, endotoxin testing, and stability studies (e.g., 24-hour RCP retention) .
- Batch documentation : Record specific activity (MBq/µg) and storage conditions (−20°C, shielded containers) to minimize variability .
Basic: What ethical and safety protocols are mandated for this compound clinical trials?
Answer:
- Radiation safety : Adhere to ALARA principles; monitor staff exposure with dosimeters and enforce lead shielding during administration .
- Pediatric considerations : Obtain independent ethics committee (IEC) approval for minors; prioritize thyroid protection and long-term toxicity monitoring .
- Informed consent : Disclose risks of myelosuppression and secondary malignancies in therapeutic trials .
Advanced: What computational models predict this compound’s interaction with norepinephrine transporters?
Answer:
- Molecular docking : Use AutoDock Vina to simulate MIBG-NET binding, focusing on transmembrane domains (TMDs) 1 and 3. Validate with site-directed mutagenesis .
- QSAR studies : Correlate substituent effects (e.g., iodine position) with uptake efficiency; prioritize analogs with logP values 1.5–2.5 for optimal blood-brain barrier penetration .
Table 3 : Predicted Binding Affinities of MIBG Analogs
| Analog | ΔG (kcal/mol) | NET Expression Correlation |
|---|---|---|
| -MIBG | −9.2 | R² = 0.87 |
| Meta-iodobenzylguanidine | −8.5 | R² = 0.72 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
